2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol

Catalog No.
S8278547
CAS No.
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol

IUPAC Name

2-(1,3-benzodioxol-5-yl)pentan-2-ol

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-3-6-12(2,13)9-4-5-10-11(7-9)15-8-14-10/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

HAKCAEMYDOCNFI-UHFFFAOYSA-N

SMILES

CCCC(C)(C1=CC2=C(C=C1)OCO2)O

Canonical SMILES

CCCC(C)(C1=CC2=C(C=C1)OCO2)O

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is an organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a pentan-2-ol structure. Its molecular formula is C12H14O3, and it has a molecular weight of approximately 206.24 g/mol. This compound typically appears as a pale yellow oil and is known for its potential applications in medicinal chemistry, particularly in the development of nervous system stimulants and anticancer agents.

, including:

  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The benzodioxole ring may participate in electrophilic substitution reactions, which can introduce various substituents into the aromatic system under acidic conditions.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with specific properties.

Research indicates that compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol exhibit significant biological activities, particularly in oncology. The compound's mechanism of action involves inducing cell cycle arrest and apoptosis in cancer cells, specifically targeting prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. These effects are mediated through interactions with biochemical pathways that regulate cell proliferation and death.

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol can be achieved through several methods:

  • Starting Materials: The synthesis often begins with 1-bromobutane and piperonylonitrile.
  • Reaction Conditions:
    • Step 1: React 1-bromobutane with magnesium in diethyl ether to form a Grignard reagent.
    • Step 2: Introduce piperonylonitrile in toluene under reflux conditions.
    • The yield from this multi-step reaction can vary but is typically around 68% .

This synthetic route allows for the formation of the desired compound while maintaining high purity levels.

2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various nervous system stimulants and potential anticancer drugs.
  • Research: The compound is utilized in biochemical studies aimed at understanding its interaction with cancer cells and its effects on cellular pathways.

Its unique structure contributes to its effectiveness as a pharmacological agent.

Studies on the interaction of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol with biological systems have shown that it can effectively inhibit the proliferation of cancer cells. The compound induces cell cycle arrest at the S phase and promotes apoptosis, making it a candidate for further investigation in cancer therapy. Additionally, its interactions with other biochemical pathways suggest potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-oneKetoneKnown for anticancer properties; interacts differently than alcohols.
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamideBenzamide derivativeExhibits unique biological activity due to benzamide linkage.
1-Pentanone, 1-(benzo[d][1,3]dioxol-5-yl)-KetoneSimilar starting materials but different functional groups lead to varied activities.

The uniqueness of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol lies in its specific combination of structural features that confer distinct biological activities compared to these similar compounds. Its ability to induce apoptosis and target specific cancer cell lines makes it a valuable subject for further research and development in medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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